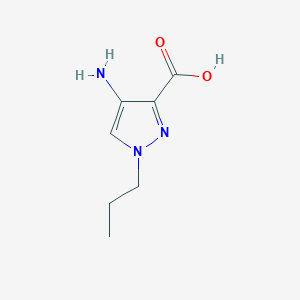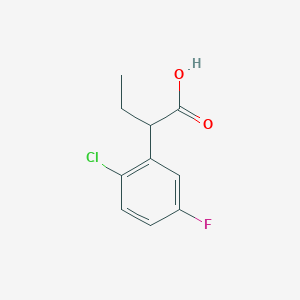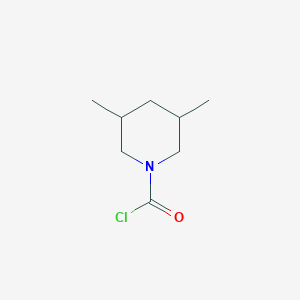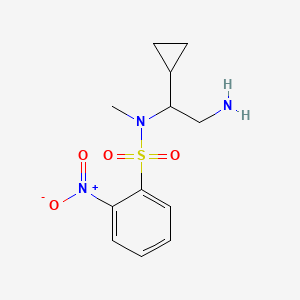![molecular formula C10H15NOS B13303920 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol typically involves the formation of the thiazole ring followed by the attachment of the cyclopentan-1-ol moiety. One common method involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopentan-1-ol moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the thiazole ring.
Major Products:
Oxidation: Formation of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(4-Methyl-1,3-dihydrothiazol-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of various substituted thiazole and cyclopentan-1-ol derivatives.
Scientific Research Applications
2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Acetylthiazoline: Known for its use in flavor and fragrance industries.
2-(4-Methyl-1-piperazinyl)-N-(5-(2-methyl-2-propanyl)-1,3-thiazol-2-yl)isonicotinamide: Investigated for its potential therapeutic applications.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl}benzenesulfonamide: Explored for its antimicrobial and anti-inflammatory properties.
Uniqueness: 2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol is unique due to its specific combination of a thiazole ring and a cyclopentan-1-ol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H15NOS/c1-7-6-13-10(11-7)5-8-3-2-4-9(8)12/h6,8-9,12H,2-5H2,1H3 |
InChI Key |
OAJDDQJLEXFHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


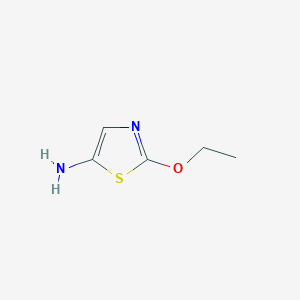
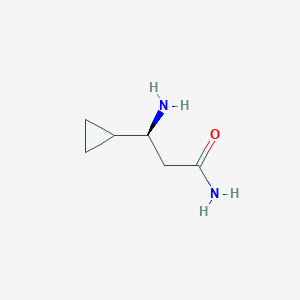

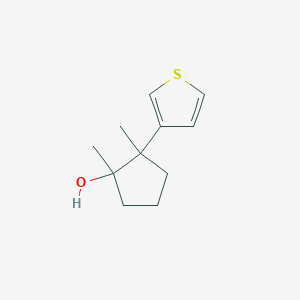
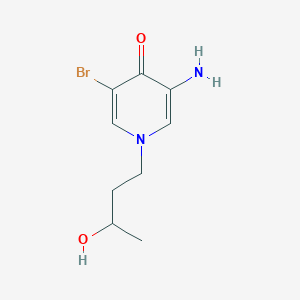
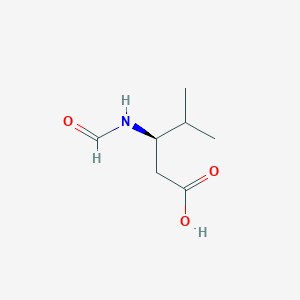
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
